molecular formula C8H11NO2 B8713665 4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL

4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL

Cat. No.: B8713665
M. Wt: 153.18 g/mol
InChI Key: CWVREJCLIAHUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydrofuro[3,2-c]pyridine derivatives . This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization under acidic conditions. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Pictet-Spengler reaction under controlled conditions to ensure high yield and purity. This may include optimizing reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrofuro[3,2-c]pyridine: This compound shares the same core structure but lacks the methanol group.

    4,5,6,7-Tetrahydrofuro[2,3-c]pyridine: A similar compound with a different ring fusion pattern.

    Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate: Another derivative with an ester functional group.

Uniqueness

4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL is unique due to the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4,5,6,7-tetrahydrofuro[3,2-c]pyridin-4-ylmethanol

InChI

InChI=1S/C8H11NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h2,4,7,9-10H,1,3,5H2

InChI Key

CWVREJCLIAHUPQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1OC=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.